2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
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Description
2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation reactions, potentially leading to products with different oxidation states of the nitrogen atoms in the purine ring.
Reduction: Reduction reactions may result in the hydrogenation of double bonds within the ring systems.
Substitution: The compound can participate in various substitution reactions, where different substituent groups can replace existing ones. Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications: This compound has several scientific research applications, including:
Chemistry: It's used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its structural complexity makes it a candidate for studying enzyme interactions and protein binding.
Industry: Could be utilized in the development of new materials or catalysts due to its unique structural properties.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, which may include enzymes, receptors, or nucleic acids. Its structure allows it to fit into binding sites of these targets, modulating their activity. The exact pathways can vary depending on the application but often involve inhibition or activation of biological functions at the molecular level.
Comparison with Similar Compounds: Compared to other purine derivatives, this compound stands out due to its intricate benzyl and acetamide groups, which confer unique properties.
Adenine and Guanine: These are simpler purine derivatives but lack the complex substitutions found in 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide, leading to different biological activities.
Caffeine: Another well-known purine derivative, caffeine has stimulant properties that differ significantly from those of more complex derivatives. This compound's uniqueness lies in its potential for targeted interactions and diverse applications, setting it apart from simpler purines.
Properties
IUPAC Name |
2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-8-23(10-13-6-4-3-5-7-13)18-21-16-15(24(18)9-12)17(27)25(11-14(20)26)19(28)22(16)2/h3-7,12H,8-11H2,1-2H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQZPDJXRYUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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